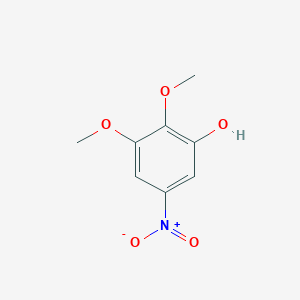

2,3-Dimethoxy-5-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dimethoxy-5-nitrophenol is a chemical compound that is structurally related to various other nitrophenol derivatives. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods offer insights into the potential properties and reactivity of 2,3-Dimethoxy-5-nitrophenol.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including methylation, reduction, and oxidation reactions. For instance, the synthesis of 2,3-dimethoxy-5-methylbenzoquinone, a compound with a similar methoxy and nitro substitution pattern, was achieved through the methylation of 5-nitrovanillin followed by catalytic reduction and subsequent oxidation . This suggests that a similar approach could potentially be applied to synthesize 2,3-Dimethoxy-5-nitrophenol, with adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopy . These studies provide detailed information on the geometry, intra- and intermolecular interactions, and the electronic structure of the molecules. For example, the study of a Schiff base compound revealed insights into the tautomerism and the effects of solvent polarity on the molecular structure . These findings could be extrapolated to understand the structural aspects of 2,3-Dimethoxy-5-nitrophenol.

Chemical Reactions Analysis

The chemical reactivity of nitrophenol derivatives is influenced by the presence of nitro groups and their interaction with other substituents on the aromatic ring. The Friedel-Crafts reaction of 3,5-dimethoxylphenol with nitroolefins, catalyzed by a bifunctional quinine derived thiourea catalyst, demonstrates the potential for enantioselective synthesis involving nitrophenol derivatives . Additionally, the electrochemical behavior of a hallucinogen with a nitrophenyl moiety indicates that the nitro group can undergo reduction to hydroxylamine, which is a common reaction for aromatic nitro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives can be inferred from their spectroscopic data and crystal structures. For example, the synthesis and crystal structure analysis of 4,5-dimethyl-2-nitrophenol provided insights into the electronic absorption properties and the impact of nitro substitution on the aromatic ring . The electrochemical study of a related compound also highlighted the influence of molecular-electronic structure on the compound's reactivity . These studies suggest that 2,3-Dimethoxy-5-nitrophenol would exhibit similar properties, such as specific absorption characteristics in the UV-Vis spectrum and a tendency to undergo nitro group reduction.

科学的研究の応用

Synthesis and Reactivity

Synthesis of Novel Chiral Biphenylamine Ligand : 2,3-Dimethoxy-5-nitrophenol serves as a precursor in the synthesis of chiral ligands like 6,6′-dimethoxy-2,2′-diaminobiphenyl. This process involves multiple steps including iodination, Ullmann coupling, and reduction, underlining the compound's role in synthesizing complex organic structures (Chen et al., 2010).

Synthesis of Pyrrolo[4,3,2-de]quinolines : 2,3-Dimethoxy-5-nitrophenol derivatives are instrumental in synthesizing pyrroloquinolines, compounds with potential pharmacological applications. The synthesis process involves the conversion of nitrophenols into nitroquinolines, further undergoing transformations to yield the final compounds (Roberts et al., 1997).

Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone : This compound, a key intermediate in coenzyme Q synthesis, is obtained through a methylation and catalytic reduction of 5-nitrophenol derivatives, demonstrating the compound's importance in biochemical synthesis pathways (Sato et al., 1972).

Environmental Implications and Photophysics

Environmental Impact of Nitrophenols : Nitrophenols, including derivatives of 2,3-Dimethoxy-5-nitrophenol, are of environmental significance. They exhibit unique photophysical properties and engage in environmental processes, such as nitro-group twisting and proton transfer, relevant for atmospheric chemistry and environmental remediation (Bailey-Darland et al., 2023).

Photokinetic and Environmental Studies : The compound's derivatives are utilized in photokinetic studies and environmental applications, such as measuring UV intensity from excimer lamps, highlighting its role in environmental monitoring and photophysical research (Zhang et al., 1999).

Safety and Hazards

特性

IUPAC Name |

2,3-dimethoxy-5-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKOOWDMYYNFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624841 |

Source

|

| Record name | 2,3-Dimethoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxy-5-nitrophenol | |

CAS RN |

32905-09-2 |

Source

|

| Record name | 2,3-Dimethoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)